molecular formula C12H13ClO2 B8777849 Ethyl 3-(4-chlorophenyl)but-2-enoate

Ethyl 3-(4-chlorophenyl)but-2-enoate

Cat. No.: B8777849
M. Wt: 224.68 g/mol
InChI Key: WMMPVJPERVUHJT-UHFFFAOYSA-N
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Description

Ethyl 3-(4-chlorophenyl)but-2-enoate is a chemical compound with the molecular formula C12H13ClO2 and a molecular weight of 224.68 g/mol . Its CAS number is 81187-86-2 . This compound belongs to a class of α,β-unsaturated esters, which are pivotal intermediates in organic synthesis . Such enoate esters are generally recognized as highly useful building blocks for the preparation of more complex molecules . While specific biological data for this compound is limited, structural analogs and related pyrrolinone derivatives synthesized from similar ethyl ester precursors have been subjects of anticancer evaluation and studies on their interactions with biomacromolecules like DNA and carrier proteins . As a reagent, it is typically handled by researchers in a laboratory setting. The product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

Molecular Formula

C12H13ClO2

Molecular Weight

224.68 g/mol

IUPAC Name

ethyl 3-(4-chlorophenyl)but-2-enoate

InChI

InChI=1S/C12H13ClO2/c1-3-15-12(14)8-9(2)10-4-6-11(13)7-5-10/h4-8H,3H2,1-2H3

InChI Key

WMMPVJPERVUHJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

a. Ethyl 3-(4-fluorophenyl)but-2-enoate

  • Structure : The 4-chlorophenyl group is replaced with 4-fluorophenyl.
  • Synthesis : Analogous to the chlorophenyl variant, likely via condensation of ethyl acetoacetate with fluorophenyl-substituted precursors .

b. Ethyl 3-(2,6-dichlorophenyl)but-2-enoate

  • Structure : Features two chlorine atoms at the 2- and 6-positions of the phenyl ring.
  • Biological Relevance : In aquaporin-3 (AQP3) inhibitors, 2,6-dichlorophenyl derivatives (e.g., DFP00173) exhibit higher potency than 4-chlorophenyl analogs (DFP00172), suggesting steric and electronic preferences in target binding .

Modifications to the Ester Group or Enoate Chain

a. Ethyl 4-chloro-3-ethoxy-2-butenoate

  • Structure : Contains an ethoxy group at C3 and a chlorine atom at C3.
  • Properties: Higher molecular weight (192.64 g/mol) and increased polarity (TPSA = 35.5 Ų) compared to Ethyl 3-(4-chlorophenyl)but-2-enoate (estimated TPSA ~26 Ų). The additional ethoxy group may hinder crystallization, as evidenced by its liquid state at room temperature .

b. Ethyl 2-methyl-3-(4-methylphenyl)but-2-enoate

  • Structure: Methyl groups at C2 of the enoate and the para position of the phenyl ring.
  • However, increased steric bulk enhances stability against hydrolysis .

Functional Group Replacements

a. Ethyl 3-(4-chloroanilino)but-2-enoate

  • Structure: The phenyl group is replaced with a 4-chloroanilino (NH-linked) moiety.
  • Properties: The amino group introduces hydrogen-bonding capacity (LogP = 3.29), which could enhance solubility in polar solvents compared to the purely aromatic parent compound .

b. Ethyl (E)-3-(6-methoxynaphthalen-2-yl)but-2-enoate

  • Structure : A naphthalene ring with a methoxy substituent replaces the 4-chlorophenyl group.
  • Applications : Such extended aromatic systems are explored in sigma-1 receptor antagonists for neuropathic pain, highlighting the role of aromatic bulk in receptor binding .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) LogP TPSA (Ų) Key Feature
This compound C₁₂H₁₃ClO₂ 224.68 ~2.8 26.3 4-chlorophenyl, α,β-unsaturated ester
Ethyl 3-(4-fluorophenyl)but-2-enoate C₁₂H₁₃FO₂ 208.23 ~2.5 26.3 Enhanced electronegativity
Ethyl 4-chloro-3-ethoxy-2-butenoate C₈H₁₃ClO₃ 192.64 1.5 35.5 Ethoxy substituent, liquid state
Ethyl 3-(4-chloroanilino)but-2-enoate C₁₂H₁₄ClNO₂ 247.70 3.29 49.3 Amino linker, hydrogen-bond donor

Preparation Methods

Diazotization and Coupling

Ethyl 2-chloroacetoacetate serves as a versatile precursor for synthesizing α,β-unsaturated esters. Reaction with sodium acetate and phenylhydrazine in ethanol yields ethyl-3-(phenyldiazenyl)but-2-enoate derivatives. Adapting this method, substituting phenylhydrazine with 4-chlorophenyl nucleophiles could theoretically produce the target compound. The process involves rapid addition of reagents at 0–25°C, followed by filtration to isolate the product. Reported yields for analogous diazenyl compounds exceed 85%.

Reaction Scheme

Ethyl 2-chloroacetoacetate+4-Cl-C6H4-NHNH2EtOH, NaOAcEthyl 3-(4-chlorophenyl)but-2-enoate+byproducts\text{Ethyl 2-chloroacetoacetate} + \text{4-Cl-C}6\text{H}4\text{-NHNH}_2 \xrightarrow{\text{EtOH, NaOAc}} \text{Ethyl 3-(4-chlorophenyl)but-2-enoate} + \text{byproducts}

Stereochemical Control via Solvent Mixtures

Post-reaction crystallization in methyl tert-butyl ether (MTBE) and heptane (1:4 v/v) enhances stereopurity, favoring the EE-isomer. This aligns with patents describing tert-butyl ester intermediates that resist epimerization during coupling steps.

Acid Chloride-Mediated Coupling

Oxalyl Chloride Activation

Carboxylic acid precursors, such as 3-(4-chlorophenyl)but-2-enoic acid, are activated using oxalyl chloride (1.1 equiv) in tetrahydrofuran (THF). The resulting acid chloride reacts with ethanol under inert conditions to form the ethyl ester. This method avoids base-induced side reactions and achieves 86% yield after crystallization.

Optimized Parameters

  • Temperature : 20°C

  • Solvent : THF or dichloromethane

  • Workup : Evaporation followed by MTBE/heptane recrystallization

Continuous-Flow Synthesis

Syringe Pump-Controlled Addition

A high-precision method involves slow addition of reagents via syringe pump in toluene solvent. For example, ethyl 4,4,4-trifluoro-2-methyl-3-phenylbut-2-enoate (E/Z=93:7E/Z = 93:7) is synthesized using this approach, which minimizes thermal degradation. Adapting this to this compound would involve substituting trifluoromethyl groups with chlorophenyl moieties.

Advantages

  • Enhanced EE-selectivity (up to 93:7 E/ZE/Z)

  • Reduced byproduct formation

Comparative Analysis of Methods

MethodYieldE/ZE/Z SelectivityPurification TechniqueScalability
Photoredox Catalysis~70%Not reportedColumn ChromatographyModerate
Acid Chloride86%HighCrystallization (MTBE/heptane)High
Continuous-Flow94%93:7Flash ChromatographyHigh

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-(4-chlorophenyl)but-2-enoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Claisen condensation or esterification reactions. For example, analogous derivatives like ethyl 3-oxopropanoate esters are prepared by reacting 4-chlorophenylacetyl chloride with ethyl acetoacetate under basic conditions (e.g., NaH in THF) . Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol or toluene), and catalysts (e.g., trifluoroacetic acid for cyclization) to improve yield and purity . Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key data should be prioritized?

  • Methodological Answer :

  • NMR : 1^1H NMR confirms the presence of the enoate moiety (δ ~6.3–6.8 ppm for the α,β-unsaturated proton) and the 4-chlorophenyl group (δ ~7.2–7.5 ppm). 13^{13}C NMR identifies the ester carbonyl (δ ~165–170 ppm) .
  • IR : Strong absorption bands for ester C=O (~1740 cm1^{-1}) and conjugated C=C (~1620 cm1^{-1}) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate the molecular formula .

Q. How can researchers differentiate between stereoisomers (e.g., E/Z) of this compound during characterization?

  • Methodological Answer :

  • NOESY NMR : Spatial proximity of protons (e.g., Z-isomer shows coupling between the enoate proton and 4-chlorophenyl substituents) .
  • X-ray Crystallography : Definitive stereochemical assignment via crystal structure determination using SHELX software .

Advanced Research Questions

Q. How can hydrogen-bonding patterns and graph set analysis elucidate crystal packing behavior in this compound?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···O, O–H···Cl) into motifs like D (donors) and A (acceptors) using Etter’s formalism. For example, chains (C (4)) or rings (R 22_2^2(8)) observed in related chlorophenyl esters .
  • SHELX Refinement : Refine H-bond parameters (distance, angle) using SHELXL, with constraints for disordered solvent molecules .

Q. What computational strategies are effective for predicting the reactivity of this compound in cycloaddition or nucleophilic addition reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states for [4+2] cycloadditions or Michael additions .
  • Molecular Docking : For biological activity studies, dock the compound into enzyme active sites (e.g., pyrazolo[3,4-b]pyridine targets) using AutoDock Vina, prioritizing hydrophobic interactions with the chlorophenyl group .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via Gaussian’s GIAO method). Discrepancies may arise from solvent effects or crystal packing, requiring recalibration of computational parameters .
  • Dynamic NMR : For fluxional behavior (e.g., keto-enol tautomerism), perform variable-temperature NMR to assess exchange rates .

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